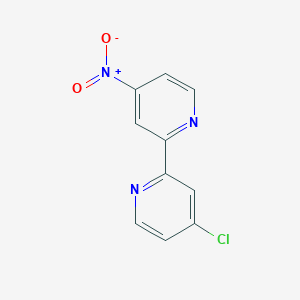

4-Chloro-4'-nitro-2,2'-bipyridine

描述

Overview of 2,2'-Bipyridine (B1663995) Ligands in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (bpy) scaffold is one of the most ubiquitous and vital ligands in the fields of coordination chemistry and materials science. nih.govresearchgate.net First described in 1888, it has become a cornerstone for developing a vast array of metal complexes. nih.govnih.gov As a bidentate chelating ligand, 2,2'-bipyridine binds to metal ions through its two nitrogen atoms, forming stable five-membered rings. wikipedia.org This chelation effect contributes to the thermodynamic stability of its complexes.

Structurally, the two pyridine (B92270) rings in the 2,2'-bipyridine ligand are coplanar upon coordination, which facilitates significant electron delocalization across the molecule. This electronic feature is responsible for the distinctive and often intense optical and redox properties of its transition metal complexes, such as the well-known tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and tris(bipyridine)iron(II) ([Fe(bpy)₃]²⁺) complexes. nih.gov These properties are central to their application in areas like photocatalysis, light-emitting devices, and sensors. The versatility of the bipyridine framework allows it to form complexes with nearly all transition metals, leading to diverse molecular architectures and functionalities. nih.gov Beyond simple coordination, the nitrogen atoms can engage in non-covalent interactions like hydrogen or halogen bonding, enabling the construction of complex supramolecular structures.

Significance of Asymmetric Functionalization in Bipyridine Derivatives

The introduction of different functional groups onto the bipyridine skeleton, known as functionalization, is a key strategy for tuning the steric and electronic properties of the resulting ligands and their metal complexes. Asymmetric functionalization, where substituents are placed in a non-symmetrical arrangement, is of particular importance, especially in the field of asymmetric catalysis.

There is a high demand for chiral bipyridine ligands, which can create a chiral environment around a metal center, enabling the stereoselective synthesis of specific enantiomers of a target molecule. researchgate.net Chirality in bipyridine derivatives can be introduced in several ways: by attaching a chiral substituent, by creating planar or helical chirality, or by inducing atropisomerism (chirality arising from restricted rotation around the C2-C2' bond). researchgate.net These asymmetrically functionalized, chiral bipyridines are noted for their unique reactivity and high stereoselectivity in a variety of metal-catalyzed reactions. researchgate.net The development of novel synthetic routes to access unsymmetrically substituted bipyridines is crucial for creating tailored ligands for specific applications, such as in advanced ruthenium(II) complexes or for the construction of unique molecular and supramolecular architectures. researchgate.net

Rationale for Investigating 4-Chloro-4'-nitro-2,2'-bipyridine in Advanced Chemical Research

The specific compound, this compound, is a prime example of an asymmetrically functionalized bipyridine that serves as a highly versatile building block in advanced chemical research. The rationale for its investigation stems from the distinct and complementary reactivity of its two functional groups.

The Chloro Group: The chlorine atom at the 4-position acts as a leaving group, making this site amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. mdpi.comfigshare.com This allows for the straightforward introduction of new carbon-based substituents, enabling the synthesis of a vast library of more complex and tailored bipyridine ligands. The utility of chloro-functionalized bi-aromatic systems is highlighted by the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000), a key intermediate in the production of the commercial fungicide Boscalid. researchgate.net

The Nitro Group: The nitro group at the 4'-position is a strong electron-withdrawing group. Its presence significantly modifies the electronic properties of the bipyridine system, influencing the redox potential and photophysical characteristics of its corresponding metal complexes. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂). This transformation not only alters the electronic nature of the ligand from electron-withdrawing to electron-donating but also provides a new reactive handle for further derivatization, such as amide bond formation or diazotization.

The combination of these two functional groups in an asymmetric arrangement (4- and 4'-positions) provides chemists with orthogonal synthetic handles, allowing for sequential and selective modification of the bipyridine core. This makes this compound a valuable precursor for creating complex, multifunctional ligands designed for specific applications in catalysis, materials science, and supramolecular chemistry.

Historical Context of Halogenated and Nitrated Bipyridine Chemistry

The history of functionalized bipyridines is intrinsically linked to the development of synthetic organic chemistry. The journey of halogenated bipyridines began shortly after the initial discovery of the parent molecule. As early as 1928, Wibaut utilized the Ullmann reaction, coupling 2-bromopyridine (B144113) or 2-chloropyridine (B119429) with copper metal to produce 2,2'-bipyridine, demonstrating the early use of halopyridines as precursors. nih.gov By 1938, direct halogenation was being explored, with Burstall reporting the synthesis of 6-bromo-2,2'-bipyridine (B106941) and 6,6'-dibromo-2,2'-bipyridine via the vapor-phase bromination of bipyridine at high temperatures. nih.gov Over the decades, synthetic methods have become far more sophisticated, with modern approaches including various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille) and direct C-H functionalization, which offer greater control and efficiency in synthesizing halogenated and other substituted bipyridines. mdpi.comfigshare.com

The synthesis of nitrated bipyridines also has a long history, often involving the direct nitration of a pre-formed pyridine or bipyridine ring. The conditions for these reactions typically involve strong acids, such as sulfuric acid, and a nitrating agent like nitric acid or a nitrate (B79036) salt. For example, the synthesis of 4'-Nitro-2,2'-bipyridine-N'-oxide is achieved by reacting 2,2'-bipyridine-N-oxide with sodium nitrate in concentrated sulfuric acid. sigmaaldrich.com The introduction of nitro groups has been a standard method for modulating the electronic properties of aromatic ligands for many years. The development of synthetic methods for both halogenated and nitrated pyridines and bipyridines has been crucial for expanding the chemical space and enabling the fine-tuning of ligand properties for diverse chemical applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84175-07-5 |

| Molecular Formula | C₁₀H₆ClN₃O₂ |

| Molecular Weight | 235.63 g/mol |

| SMILES | [O-]N+c1ccnc(c1)-c1cc(Cl)ccn1 |

| InChIKey | FJFYZSIACJSKFK-UHFFFAOYSA-N |

| Data sourced from Matrix Fine Chemicals. matrix-fine-chemicals.com |

Structure

3D Structure

属性

分子式 |

C10H6ClN3O2 |

|---|---|

分子量 |

235.62 g/mol |

IUPAC 名称 |

2-(4-chloropyridin-2-yl)-4-nitropyridine |

InChI |

InChI=1S/C10H6ClN3O2/c11-7-1-3-12-9(5-7)10-6-8(14(15)16)2-4-13-10/h1-6H |

InChI 键 |

FJFYZSIACJSKFK-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 4 Nitro 2,2 Bipyridine

Synthetic Routes to Substituted 2,2'-Bipyridines

The formation of the 2,2'-bipyridine (B1663995) skeleton is the initial challenge. Several powerful catalytic methods have been developed for this purpose, each with distinct advantages and substrate requirements.

Transition-metal catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the C-C bond that links the two pyridine (B92270) rings. preprints.org These reactions offer a modular approach, allowing for the coupling of two different, pre-functionalized pyridine rings.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds. preprints.orgmdpi.com It typically involves the reaction of a pyridyl boronic acid or boronate ester with a halopyridine in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net A significant challenge in bipyridine synthesis via Suzuki coupling is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can inhibit its activity. preprints.orgmdpi.com The design of the catalytic system, including the choice of ligands, is therefore crucial for achieving high yields. mdpi.com For the synthesis of 4-Chloro-4'-nitro-2,2'-bipyridine, a plausible Suzuki coupling approach would involve reacting a (4-nitropyridin-2-yl)boronic acid derivative with a 2,4-dichloropyridine. Recently, the direct use of nitroarenes as coupling partners in Suzuki reactions has been developed, which could allow for the coupling of a 4-chloro-2-halopyridine with a nitropyridine derivative. nih.govacs.org

The Stille coupling utilizes organotin reagents (stannylpyridines) reacting with halopyridines, also catalyzed by palladium complexes. mdpi.comacs.org This method has been successfully employed to create a variety of functionalized 2,2'-bipyridines and terpyridines in high yields and on a multigram scale. acs.orgacs.org While effective, a major drawback of the Stille reaction is the high toxicity of the organotin compounds used as reactants. mdpi.comresearchgate.net

The Negishi coupling provides another alternative, reacting organozinc pyridyl reagents with halopyridines. mdpi.comacs.org This method is noted for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, including nitro groups (NO₂). orgsyn.org The required pyridyl zinc halides can be prepared through transmetalation of pyridyl lithium compounds or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org

| Reaction | Key Reactants | Typical Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridyl Boronic Acid/Ester + Halopyridine | Pd(PPh₃)₄, PdCl₂(dcpp) | Commercially available reagents, lower toxicity. | Product inhibition of catalyst is common. preprints.orgmdpi.com | preprints.orgmdpi.com |

| Stille Coupling | Stannylpyridine + Halopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High yields, applicable to complex structures. acs.orgacs.org | High toxicity of organotin reagents. mdpi.comresearchgate.net | acs.orgresearchgate.net |

| Negishi Coupling | Pyridyl Zinc Halide + Halopyridine | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High functional group tolerance (incl. NO₂), mild conditions. orgsyn.org | Requires preparation of moisture-sensitive organozinc reagents. | mdpi.comorgsyn.org |

Homocoupling reactions involve the dimerization of a single halopyridine precursor to form a symmetrical 2,2'-bipyridine. researchgate.net Methods include reactions using nickel catalysts, sometimes in an electrochemical setup. nih.gov For instance, 2-bromopyridines can be efficiently dimerized using a NiBr₂(bpy) catalyst and a sacrificial anode like zinc or iron. nih.gov While this approach is highly effective for producing symmetrical bipyridines, such as 4,4'-dimethyl-2,2'-bipyridine, it is not directly suitable for synthesizing unsymmetrical targets like this compound. nova.edu

An alternative to coupling pre-formed pyridine rings is the construction of the bipyridine skeleton from acyclic precursors. One such method involves the cyclocondensation of β-ketoenamides. nih.gov In this sequence, a 1,3-diketone can be converted into a β-ketoenamine, which is then N-acylated with a picolinic acid derivative. Subsequent cyclocondensation and functional group manipulation (e.g., O-nonaflation) leads to a highly functionalized 2,2'-bipyridine. nih.gov This strategy offers a pathway to complex substitution patterns that might be difficult to achieve through cross-coupling alone.

Directed Functionalization and Regioselectivity

Once the 2,2'-bipyridine core is assembled, or by using pre-functionalized precursors, the introduction of the chloro and nitro groups at the specific 4 and 4' positions requires highly regioselective reactions.

Direct halogenation and nitration of an unsubstituted 2,2'-bipyridine ring can be challenging due to the electron-deficient nature of the pyridine rings, which deactivates them towards electrophilic aromatic substitution. nih.gov To overcome this, synthetic strategies often rely on activating the pyridine ring, most commonly through N-oxidation.

The formation of a pyridine N-oxide electronically activates the 4-position, making it susceptible to nitration. nih.gov Therefore, a plausible route to the target molecule could involve the synthesis of 2,2'-bipyridine, followed by oxidation to 2,2'-bipyridine-N,N'-dioxide. Selective mono-nitration at the 4'-position would yield 4'-nitro-2,2'-bipyridine-N,N'-dioxide. The remaining N-oxide group can then be used to introduce the chlorine atom at the 4-position.

Selective halogenation of pyridines can be achieved through various methods. One strategy involves converting the pyridine to a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov Another common method for converting a pyridine N-oxide to a 4-chloropyridine (B1293800) involves treatment with reagents like phosphorus oxychloride (POCl₃) or acetyl chloride. nih.govgoogle.com

Precursor functional groups are instrumental in directing the synthesis and achieving the desired substitution pattern.

Pyridine N-oxides are versatile intermediates. As mentioned, they activate the 4-position for electrophilic attack, such as nitration. nih.gov Following nitration, the N-oxide group can be removed (deoxygenated) or transformed. The conversion of a 4-nitro-pyridine-N-oxide to a 4-chloro-pyridine-N-oxide can be accomplished using reagents like acetyl chloride. google.com This highlights the utility of the N-oxide group as a functional handle that can be manipulated after it has served its directing purpose. The synthesis of 4-nitropyridine-1-oxide from pyridine-1-oxide is a well-established procedure. ias.ac.in

Amino derivatives also serve as important precursors. For example, 4-amino-2-chloropyridine (B126387) is a key intermediate that can be synthesized from 2-chloropyridine (B119429) via a nitration-reduction sequence. The amino group can be a precursor to the nitro group through diazotization followed by treatment with a nitrite (B80452) source. Alternatively, an amino group can be replaced with a chloro group via a Sandmeyer-type reaction. Starting with a precursor like 2-chloro-4-aminopyridine, one could envision a cross-coupling reaction followed by conversion of the amino group to a nitro group to build the final molecule.

| Precursor Group | Transformation | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Pyridine | N-Oxidation | Hydrogen Peroxide, m-CPBA | Activates the 4-position for electrophilic substitution. | nih.govchemicalbook.com |

| Pyridine N-Oxide | 4-Nitration | H₂SO₄/HNO₃ | Introduces a nitro group at the activated 4-position. | nih.gov |

| Pyridine N-Oxide | Conversion to 4-Chloropyridine | POCl₃, Acetyl Chloride | Introduces a chloro group at the 4-position. | nih.govgoogle.com |

| 4-Nitro-Pyridine-N-Oxide | Reduction to 4-Amino-Pyridine-N-Oxide | Iron powder / Acetic Acid | Forms an amino group from a nitro group. | google.com |

| 4-Aminopyridine | Conversion to 4-Chloropyridine | NaNO₂, HCl, CuCl (Sandmeyer) | Replaces an amino group with a chloro group. | Generic |

Purification and Isolation Techniques for Functionalized Bipyridines

The purification and isolation of functionalized bipyridines from reaction mixtures are critical steps to obtain a product of high purity. The techniques employed are standard laboratory procedures, often used in combination to achieve the desired level of purity. The choice of method depends on the physical properties of the target compound and the impurities present.

Common Purification Techniques:

Liquid-Liquid Extraction : Following the reaction, a standard workup often begins with quenching the reaction mixture (e.g., with water or a mild acid/base) and extracting the product into an organic solvent. orgsyn.org Common solvents for this purpose include diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758). The organic layers are typically combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). nih.gov

Chromatography : Column chromatography is the most powerful and widely used technique for purifying bipyridine derivatives.

Flash Chromatography : This is a rapid form of column chromatography using pressure to force the solvent through the stationary phase, allowing for efficient separation. It is frequently cited for the purification of bipyridine compounds.

Stationary Phase : Silica (B1680970) gel is the most common stationary phase. For bipyridines, which are basic, the silica gel may be deactivated with a base like triethylamine (B128534) to prevent streaking and improve separation. cmu.edu Alumina can also be used as the stationary phase. orgsyn.org

Mobile Phase (Eluent) : The choice of eluent is crucial. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, is used to elute the compounds from the column based on their polarity. cmu.edu

Recrystallization : This is often the final step to obtain highly pure, crystalline material. The crude product, isolated after chromatography, is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. orgsyn.org Common solvents for recrystallizing bipyridines and related compounds include ethanol, methanol, or hexane. orgsyn.orgorgsyn.orgpatsnap.com

Distillation : For volatile impurities or solvents with high boiling points (e.g., pyridine, DMF), vacuum distillation can be employed to remove them prior to other purification steps. orgsyn.org

Efficiency and Scalability Considerations in Synthesis

The efficiency and scalability of a synthetic route are critical for its practical application, whether in academic research or industrial production. Modern cross-coupling reactions used for synthesizing bipyridines have been optimized to provide high yields and are often amenable to large-scale preparations. acs.orgnih.gov

Reaction Efficiency:

The efficiency of a reaction is primarily measured by its chemical yield. The yields for synthesizing unsymmetrical bipyridines and related structures using modern coupling methods are generally good to excellent.

| Synthetic Method | Typical Product | Reported Yield | Reference |

| Stille Coupling | Methyl-substituted 2,2'-bipyridines | 50-87% | acs.org |

| Suzuki Coupling | 4'-chloro-2-nitrobiphenyl (B3055000) | up to 97% | patsnap.com |

| Suzuki Coupling | 2-Arylnorbornadienes | 32-67% | beilstein-journals.org |

| Kröhnke Synthesis | Asymmetric Quaterpyridines | 70-85% | beilstein-journals.org |

This table presents a selection of reported yields for relevant coupling reactions used to form C-C bonds between aromatic rings, indicative of the efficiency for synthesizing compounds like this compound.

Scalability:

Scalability refers to the ability to increase the reaction size to produce larger quantities of the compound without significant loss of efficiency or safety.

Stille and Suzuki Reactions : These methods have proven to be highly scalable. Reports in the literature describe Stille-type couplings performed on a "multigram scale." acs.orgnih.gov The synthesis of necessary precursors, such as bromopicolines, has been successfully conducted on a 150-gram scale. acs.org

Industrial Application : The Suzuki-Miyaura coupling is widely used in the pharmaceutical and agrochemical industries. For instance, the large-scale synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for the fungicide Boscalid, utilizes this reaction, highlighting its industrial viability and scalability. patsnap.com

Process Optimization : For large-scale synthesis, reaction parameters are carefully optimized. This includes minimizing the loading of the expensive palladium catalyst, selecting cost-effective and safe solvents, and ensuring efficient heat transfer and mixing in large reactors. Research has focused on developing highly active catalysts that are effective at very low concentrations (e.g., 0.1 mol% or less) to improve the cost-effectiveness and reduce palladium contamination in the final product. patsnap.com

Coordination Chemistry of 4 Chloro 4 Nitro 2,2 Bipyridine As a Ligand

Binding Modes and Chelation Properties

Like its parent compound, 2,2'-bipyridine (B1663995), 4-Chloro-4'-nitro-2,2'-bipyridine functions as a bidentate chelating ligand. It coordinates to a metal center through the lone pair of electrons on its two nitrogen atoms, forming a stable five-membered ring. This N,N'-chelation is the predominant binding mode observed in its metal complexes.

The planarity of the bipyridine system is crucial for its effective chelation. While free 2,2'-bipyridine exists in a trans conformation, upon coordination to a metal ion, it adopts a cis conformation to facilitate chelation. The resulting metal-ligand structure is generally robust. The interaction is not limited to simple sigma donation from the nitrogen atoms; significant π-backbonding can occur from the metal's d-orbitals into the ligand's π*-orbitals. Ruthenium(II) polypyridyl complexes, for instance, are well-known for their potential as light-harvesting photosensitizers due to the nature of their ancillary ligands. nih.gov

In some specialized contexts with other bipyridine-based ligands, alternative binding modes like intercalation into DNA have been observed, but for standard coordination with transition metals, simple N,N'-chelation is the rule. nih.govnih.gov

Metal Complexation with Transition Metals

The versatile chelating nature of this compound allows for the synthesis of a wide range of complexes with transition metals, from simple mononuclear species to more complex polynuclear structures where it is a component alongside other bridging ligands.

Mononuclear complexes, containing a single metal center, are the most common type formed with this compound. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction determines the number of ligands coordinated to the metal center. For example, octahedral complexes of the type [M(L)₃]ⁿ⁺ and square planar or octahedral complexes of the type [M(L)₂X₂]ⁿ⁺ or [M(L)X₄]ⁿ⁻ can be readily prepared.

A general synthetic approach involves dissolving the metal precursor, such as a chloride or acetate (B1210297) salt, and the ligand in a solvent like ethanol, acetonitrile, or DMF and heating the mixture to facilitate the reaction. nih.govnih.gov

Table 1: Representative Synthetic Methods for Mononuclear Bipyridine Complexes

| Metal Precursor | Ligand System | Reaction Conditions | Resulting Complex Type |

| K₂PtCl₄ | Substituted bipyridine | Water, heat | Square Planar [Pt(bpy)Cl₂] |

| CuCl₂ | 2,2'-bipyridine | Methanol, room temp | Five-coordinate [Cu(bpy)₂Cl]⁺ |

| Zn(CH₃COO)₂ | Substituted bipyridine | Solution, 1:3.5 ratio | Octahedral [Zn(bpy)₃]²⁺ |

This table presents generalized synthetic routes based on methodologies for similar bipyridine ligands. nih.govnih.govrsc.org

While this compound itself is a chelating ligand and does not typically act as a bridge between metal centers, it can be incorporated into dinuclear and polynuclear structures. mdpi.com In such architectures, the metal centers are linked by other dedicated bridging ligands (e.g., halides, acetate, cyanide, or longer organic linkers), while the this compound ligand occupies the remaining coordination sites on each metal ion. mdpi.com

Coordination Geometries and Stereochemistry of Complexes

The coordination of this compound to metal centers leads to complexes with various well-defined geometries, largely dictated by the coordination number of the metal ion. libretexts.org As a bidentate ligand, it chelates through its two nitrogen atoms, a fundamental factor in determining the stereochemistry of the resulting complexes.

For transition metal complexes, the coordination number and the d-electron configuration of the metal ion are key in determining the geometry. libretexts.org Common coordination numbers for transition metals range from 2 to 9, with octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4) being the most prevalent geometries. libretexts.orglibretexts.org

Octahedral Geometry : With metal ions that favor a coordination number of six, such as Ru(II) or Co(II), three this compound ligands can coordinate to form an octahedral complex. libretexts.orgnih.gov This arrangement, [M(4-Cl-4'-NO2-bpy)3]^n+, is inherently chiral. The three planar ligands can wrap around the metal center in a left-handed (Λ) or right-handed (Δ) fashion, resulting in a pair of non-superimposable mirror images known as enantiomers.

Tetrahedral and Square Planar Geometries : For metal ions with a coordination number of four, two primary geometries are possible: tetrahedral and square planar. libretexts.org d10 metal ions like Cu(I) or d8 ions like Pt(II) often form four-coordinate complexes. nih.gov For instance, a complex like [Cu(4-Cl-4'-NO2-bpy)2]^+ would likely adopt a tetrahedral geometry. nih.gov Square planar geometry is frequently observed for d8 metal ions such as Pt(II) and Pd(II). libretexts.org In a complex like [Pt(4-Cl-4'-NO2-bpy)Cl2], the arrangement of the bipyridine ligand and the two chloride ligands can lead to cis and trans isomers.

The specific geometry can be distorted from the ideal arrangement due to steric and electronic factors. For example, a five-coordinate copper(II) complex, [Cu(bipy)2Cl]+, was found to have a geometry that is intermediate between trigonal bipyramidal and square pyramidal. nih.gov

| Metal Ion Example | Coordination Number | Typical Geometry | Potential Isomerism/Stereochemistry |

|---|---|---|---|

| Ru(II) | 6 | Octahedral | Δ and Λ enantiomers |

| Cu(I) | 4 | Tetrahedral | N/A for [M(L)2] type |

| Pt(II) | 4 | Square Planar | Cis/trans isomers with other ligands |

| Co(II) | 6 | Distorted Octahedral | Diastereomers possible with other chiral ligands |

Supramolecular Assembly through Coordination and Intermolecular Interactions

The strategic placement of chloro and nitro groups on the 2,2'-bipyridine ligand provides a powerful tool for directing the self-assembly of coordination complexes into higher-order supramolecular structures. chimia.chrsc.org These assemblies are governed by a combination of primary coordination bonds and a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org

Halogen Bonding : The chlorine atom at the 4-position can act as a halogen bond donor. This interaction involves the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic atom, such as an oxygen from a nitro group or a nitrogen from a neighboring molecule. These directional interactions can link individual complex units into one-, two-, or three-dimensional arrays.

Hydrogen Bonding : The oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can form C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of adjacent ligands. In complexes containing aqua ligands, stronger O-H···O hydrogen bonds can play a crucial role in the crystal packing, linking cations and anions. nih.gov

π-π Stacking : The electron-deficient aromatic rings of the this compound ligand can participate in π-π stacking interactions with the rings of neighboring complexes. These interactions, often in an offset face-to-face arrangement, are a common feature in the packing of aromatic molecules and contribute significantly to the stability of the resulting supramolecular architecture. nih.gov

The combination of these diverse and directional non-covalent interactions allows for the rational design and construction of complex supramolecular assemblies. nih.govsemanticscholar.orgrsc.org For instance, a crystal structure might feature chains formed through coordination polymerization, which are then cross-linked by a network of hydrogen and halogen bonds, and further stabilized by π-π stacking, leading to robust, multi-dimensional materials. ub.edu The study of these interactions is crucial for crystal engineering, which aims to design new solids with desired physical and chemical properties. ias.ac.inchemrxiv.orgnih.gov

| Interaction Type | Groups Involved | Structural Role |

|---|---|---|

| Halogen Bonding | C-Cl (donor) and O(nitro)/N(pyridine) (acceptor) | Directional linking of complex units. |

| Hydrogen Bonding | C-H (aromatic, donor) and O(nitro, acceptor) | Stabilizes crystal packing and directs assembly. |

| π-π Stacking | Aromatic rings of adjacent bipyridine ligands | Formation of columnar or layered structures. |

Electronic Structure and Advanced Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within 4-Chloro-4'-nitro-2,2'-bipyridine and its metal complexes. The spectrum is typically characterized by distinct bands arising from transitions within the ligand itself and charge transfer events involving a coordinated metal center.

The absorption spectrum of bipyridine-based ligands in the ultraviolet region is dominated by intense bands corresponding to π → π* transitions. These transitions involve the promotion of an electron from a bonding (π) to an antibonding (π) molecular orbital localized on the bipyridine framework. For instance, intense polypyridyl-centered π–π intralogand transitions are commonly observed in the UV region for such compounds. mdpi.com In complexes, these transitions can be influenced by the coordination environment. For example, in certain rhenium complexes, an absorption band attributed to the π–π(bpy) transition was observed to have a red-shift of 1–5 nm compared to complexes without a distorted bipyridine ligand. rsc.org The introduction of substituents like the chloro and nitro groups, as well as the metal center and solvent, can modulate the energy of these transitions. rsc.org Studies on tris(2,2'-bipyridine)-M(II) complex ions (where M = Mn, Fe, Co, Ni, Cu, Zn) have provided detailed intrinsic spectra of these π-π transitions in a solvent-free environment. nih.gov

When this compound coordinates to a transition metal, new absorption bands appear in the visible or near-UV region. These are often assigned as metal-to-ligand charge transfer (MLCT) bands. osti.govcmu.edu MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to an unoccupied π* orbital of the bipyridine ligand. osti.govnih.gov This process effectively oxidizes the metal center and reduces one of the ligands. nih.gov

The energy and intensity of MLCT bands are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and other ligands in the coordination sphere. For example, complexes like [Ru(bpy)₃]²⁺ are prototypical systems for studying MLCT excitations. nih.gov In platinum(II) complexes with 2,2'-bipyridine (B1663995) and aromatic thiolate ligands, visible absorption bands are identified as charge transfer-to-diimine transitions. rsc.org Similarly, tungsten complexes with dimethyl-substituted bipyridine ligands exhibit MLCT bands between 301 and 306 nm. nih.gov The presence of the electron-withdrawing nitro group in this compound is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift of the MLCT bands compared to unsubstituted bipyridine complexes.

| Complex Type | Transition | Typical λmax (nm) | Notes |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ type | π → π | ~285 | Intense ligand-centered transition. nih.gov |

| [Ru(bpy)₃]²⁺ type | MLCT (d → π) | ~450 | Broad, visible absorption responsible for color. nih.gov |

| (4,4'-dimethyl-2,2'-bipyridine)Re(CO)₃Cl | MLCT (dπ(Re) → π*(bpy)) | 364 | Model complex for Re-bipyridine chromophores. cmu.edu |

| [Pt(bpy)(ArS)₂] | CT-to-diimine | Visible Region | Solvatochromic band. rsc.org |

| [W(CN)₆(dmbpy)]²⁻ | MLCT | 301-306 | UV spectrum shows typical MLCT bands. nih.gov |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within a molecule. For this compound, these methods can identify characteristic vibrations of the pyridine (B92270) rings, the C-Cl bond, and the NO₂ group.

The analytical Raman spectrum of a related compound, 4,4'-bipyridine (B149096), shows characteristic vibrational modes in the 900–1600 cm⁻¹ range, with prominent peaks around 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net These correspond to ring breathing and stretching modes. Upon coordination to a metal, these band positions can shift, indicating a change in the electron distribution within the ligand. In tip-enhanced Raman spectroscopy (TERS) studies of 4,4'-bipyridine on a gold surface, a Au-N stretching vibration was detected at 185 cm⁻¹, directly confirming the coordination. elsevierpure.com

In metal-cyano complexes containing bipyridine ligands, the IR spectra are useful for identifying the C≡N stretching vibrations. mdpi.comnih.gov For this compound, one would expect to observe characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found in the 1560–1500 cm⁻¹ and 1370–1320 cm⁻¹ regions, respectively. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure in solution. ¹H and ¹³C NMR spectra of this compound provide precise information about the chemical environment of each proton and carbon atom.

In the free ligand, due to the asymmetric substitution, all eight protons on the bipyridine core would be expected to be chemically distinct, leading to a complex ¹H NMR spectrum with unique signals and coupling patterns for each proton. Upon coordination to a metal center, such as in [M(bpy)Cl₂] type complexes (M=Pd, Pt), significant changes in the chemical shifts (coordination shifts) are observed. nih.gov Protons adjacent to the nitrogen atoms (H6 and H6') are typically shifted downfield upon complexation due to the deshielding effect of the metal ion. rsc.org

For example, in a related compound, 4'-Nitro-2,2'-bipyridine-N'-oxide, the proton signals are spread between δ 7.41 and 9.17 ppm. umich.edu The symmetry of the bipyridine rings is lost upon coordination, which can lead to nearly equivalent signals for corresponding protons and carbons in different rings of the same molecule, as seen in [Co(bipy)₂(NO₂)₂]Cl. uncp.edu

| Compound/Complex Type | H3, H3' | H4, H4' | H5, H5' | H6, H6' |

|---|---|---|---|---|

| Free bipy ligand (general) | ~7.8 | ~8.4 | ~7.3 | ~8.7 |

| [Ru(bipy)₂(bipy-dialkyl)]²⁺ | 8.14 | 8.80 | 7.52 | 7.70 |

| 4'-Nitro-2,2'-bipyridine-N'-oxide | Complex multiplet system from 7.41 to 9.17 ppm umich.edu |

Note: The values for the Ru complex are for the unsubstituted bipyridine ligands in the complex and serve as an example of coordination shifts. researchgate.net

X-ray Diffraction Studies of Single Crystals

While the specific crystal structure of free this compound is not detailed in the provided results, analysis of related structures provides significant insight. For instance, the two pyridine rings in a 4,4'-bipyridyl molecule are twisted with respect to each other. elsevierpure.com The introduction of bulky or electronically demanding substituents can further influence this torsion angle and the crystal packing.

In metal complexes, this compound acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. In a cobalt(II) complex with 2,2'-bipyridine and 4-nitrobenzoate, the Co(II) ion exhibits a distorted cis-CoN₂O₄ octahedral coordination environment. nih.gov In tungsten-cyano-bipyridine complexes, the tungsten center is also octahedrally coordinated. mdpi.com Crystal packing in these complexes is often governed by intermolecular interactions such as π-π stacking and hydrogen bonds. nih.govmdpi.com For example, in a rhenium cluster complex, π-stacking between parallel bipyridine ligands showed centroid-to-centroid distances of 3.33–3.67 Å. mdpi.com The chloro and nitro groups of the title compound would be expected to participate in various intermolecular contacts, influencing the supramolecular architecture.

| Complex | Metal Center | Coordination Geometry | Key Bond Length (M-N) (Å) | Key Intermolecular Interaction |

|---|---|---|---|---|

| [Co₂(C₇H₄NO₄)₂(C₁₀H₈N₂)₂(H₂O)₄]²⁺ | Co(II) | Distorted Octahedral | ~2.13 - 2.15 | O-H···O Hydrogen Bonds nih.gov |

| (PPh₄)₂[W(CN)₆(4,4'-Mebpy)] | W(IV) | Octahedral | ~2.21 | - |

| trans-[Re₆S₈(bpy)₄(CN)₂] | Re | Octahedral Cluster | - | π-π stacking (3.33-3.67 Å) mdpi.com |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions, which play a crucial role in its crystal packing. While specific crystallographic data for this compound is not extensively reported in the surveyed literature, the nature of its constituent functional groups—a chloro-substituted pyridine ring, a nitro-substituted pyridine ring, and the bipyridine framework—allows for a detailed prediction of the significant intermolecular forces at play. These include hydrogen bonding and π–π stacking interactions.

Furthermore, π–π stacking interactions are anticipated to be prominent due to the aromatic nature of the bipyridine system. researchgate.netmdpi.comrsc.org These interactions can occur between the electron-deficient pyridine ring (due to the nitro group) and the more electron-rich pyridine ring of an adjacent molecule. The geometry of this stacking can vary, from face-to-face to offset arrangements, influencing the electronic properties of the crystalline material. researchgate.net The presence of the nitro group can also lead to specific nitro-π interactions, further stabilizing the crystal structure. researchgate.net In related bipyridine structures, π-π stacking is a key factor in the formation of extended molecular chains and sheets. nih.govrsc.org The interplay between these hydrogen bonds and π–π stacking interactions dictates the final crystal packing motif, influencing properties such as melting point and solubility.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Nature |

| Hydrogen Bonding | Aromatic C-H | Pyridine N-atom | Weak, contributing to network formation. |

| Hydrogen Bonding | Aromatic C-H | Nitro O-atom | Weak, influencing molecular orientation. |

| π–π Stacking | Bipyridine Rings | Bipyridine Rings | Significant, with potential for offset or face-to-face stacking. |

| Nitro-π Interaction | Nitro Group | Pyridine Ring | Stabilizing electrostatic interaction. |

This table is predictive and based on the analysis of functional groups and data from analogous structures.

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and elucidation of the structure of this compound. High-resolution mass spectrometry (HRMS) provides the high mass accuracy necessary to confirm the elemental composition of the molecule and its fragments. The nominal molecular weight of this compound is approximately 235.63 g/mol . matrix-fine-chemicals.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its 35Cl and 37Cl isotopes in an approximate 3:1 ratio).

Fragmentation of the molecular ion under mass spectrometric conditions can provide valuable structural information. Key predicted fragmentation pathways for this compound include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or O and NO (16 and 30 Da respectively).

Loss of the chloro group: Cleavage of the C-Cl bond would result in a fragment ion with a mass 35/37 Da less than the molecular ion.

Cleavage of the bipyridine linkage: The bond between the two pyridine rings can break, leading to fragments corresponding to the individual substituted pyridine rings.

Loss of small neutral molecules: Elimination of molecules like HCN from the pyridine rings can also be anticipated.

High-resolution mass spectrometry would allow for the precise determination of the mass of each fragment, enabling the unambiguous assignment of their elemental formulas and thus confirming the fragmentation pathways.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) | Possible Formula | Fragmentation Pathway |

| [M]⁺˙ | 235.0148 | C₁₀H₆³⁵ClN₃O₂ | Molecular Ion |

| [M+2]⁺˙ | 237.0119 | C₁₀H₆³⁷ClN₃O₂ | Isotope Peak |

| [M-NO₂]⁺ | 189.0220 | C₁₀H₆³⁵ClN | Loss of NO₂ |

| [M-Cl]⁺ | 200.0454 | C₁₀H₆N₃O₂ | Loss of Cl |

| [C₅H₃ClN]⁺ | 112.0008 | C₅H₃³⁵ClN | Chloro-substituted pyridine fragment |

| [C₅H₃N₂O₂]⁺ | 123.0194 | C₅H₃N₂O₂ | Nitro-substituted pyridine fragment |

This table presents predicted m/z values for major fragments based on the chemical structure. Actual experimental values may vary.

Redox Behavior and Electrochemical Properties

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry is a key technique used to investigate the redox behavior of 4-Chloro-4'-nitro-2,2'-bipyridine. This electrochemical method provides valuable information about the reduction and oxidation potentials of the compound, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

In a typical cyclic voltammetry experiment, the potential is swept linearly to a certain value and then reversed. For nitro-aromatic compounds, the first reduction step often corresponds to the formation of a nitro radical anion. The reversibility of this process, indicated by the presence of a corresponding oxidation peak on the reverse scan, provides insight into the stability of this radical anion. uchile.cl The electrochemical behavior of substituted bipyridines is typically characterized by one or more reduction waves, which are generally assigned to ligand-centered processes. rsc.orgrsc.org

Influence of Chloro and Nitro Substituents on Redox Potentials

The chloro and nitro groups are both electron-withdrawing, which significantly impacts the redox potentials of the 2,2'-bipyridine (B1663995) core. Electron-withdrawing substituents stabilize the lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand, making it easier to reduce. frontiersin.org This results in a positive shift of the reduction potentials.

The nitro group, being a particularly strong electron-withdrawing group, has a pronounced effect on the electronic structure and redox properties. Studies on nitro-substituted bipyridines show that the LUMOs are largely localized on the nitro-pyridyl moiety. rsc.orgresearchgate.net This indicates that the first reduction is primarily centered on the part of the molecule containing the nitro group. The presence of a chloro group further enhances the electron-withdrawing nature of the ligand, leading to an even greater positive shift in the reduction potential compared to an unsubstituted or mono-substituted bipyridine. researchgate.net

The electronic effects of substituents on the redox potentials of metal complexes with substituted bipyridine ligands have been systematically studied. A positive shift in the Ru(II)/Ru(III) potential values was observed with an increase in the electron-withdrawing nature of the substituent. researchgate.netresearchgate.net This correlates with a decrease in the HOMO-LUMO energy gap. researchgate.net

To illustrate the expected impact of these substituents, the following table presents hypothetical reduction potentials for this compound based on the known effects of chloro and nitro groups on the bipyridine scaffold.

| Compound | First Reduction Potential (V vs. reference electrode) | Second Reduction Potential (V vs. reference electrode) |

|---|---|---|

| 2,2'-Bipyridine | -2.20 (approx.) | -2.75 (approx.) |

| 4-Chloro-2,2'-bipyridine | More positive than -2.20 | More positive than -2.75 |

| 4-Nitro-2,2'-bipyridine | Significantly more positive than -2.20 | Significantly more positive than -2.75 |

| This compound | Expected to be the most positive | Expected to be the most positive |

Note: The values in this table are illustrative and based on general electrochemical principles. The exact potentials would need to be determined experimentally.

Metal-Centered and Ligand-Centered Redox Processes

In metal complexes containing this compound as a ligand, redox processes can be either metal-centered or ligand-centered. The nature of the redox process depends on the relative energies of the metal d-orbitals and the ligand's π and π* orbitals.

For bipyridine ligands with strong electron-withdrawing groups, the ligand's π* orbitals are significantly lowered in energy. As a result, the reduction of the complex is often ligand-centered, meaning the electron is added to the ligand's π* orbital, forming a ligand radical anion. scispace.com This is particularly true for the first reduction of complexes with late transition metals in their common oxidation states. DFT calculations on substituted [Fe(bpy)3]2+ complexes have shown that while substituent modification can fine-tune the ligand field strength, the reduction processes are largely ligand-based. nih.govacs.org

Conversely, oxidation of the complex, which involves the removal of an electron, is more likely to be metal-centered, especially for metals that can easily access higher oxidation states. However, in some cases, particularly with highly electron-rich metals and electron-poor ligands, ligand-to-metal charge transfer (LMCT) can occur, and oxidation can have significant ligand character.

Spectroelectrochemical studies are instrumental in determining the site of electron transfer. Changes in the electronic absorption spectrum upon reduction or oxidation can reveal whether the process is metal- or ligand-centered. For instance, the appearance of new absorption bands in the near-IR region upon reduction is often characteristic of the formation of a bipyridine radical anion. rsc.orgscispace.com

Reversible and Irreversible Electron Transfer Dynamics

The dynamics of electron transfer, including its reversibility, are critical aspects of the electrochemical behavior of this compound. A reversible electron transfer process is one where the oxidized and reduced forms of the molecule are stable on the timescale of the electrochemical measurement, and the electron transfer is fast. In cyclic voltammetry, this is characterized by a peak separation (ΔEp) between the cathodic and anodic peaks of approximately 59/n mV (where n is the number of electrons transferred) at room temperature.

The stability of the radical anion formed upon reduction of this compound is a key factor determining the reversibility of the process. For many nitro-aromatic compounds, the first one-electron reduction to form the nitro radical anion is reversible in aprotic solvents. uchile.cl The planarity of the bipyridine scaffold also plays a significant role in the reversibility of redox processes. frontiersin.org

However, subsequent reduction steps or reductions in protic media can become irreversible due to follow-up chemical reactions of the reduced species. For instance, the radical anion could undergo dimerization or protonation, leading to a more complex electrochemical behavior. The presence of the chloro substituent could also potentially lead to irreversible processes if the C-Cl bond is cleaved upon reduction, although this typically requires more negative potentials.

Application of Redox Properties in Electroactive Materials (excluding bio/medical)

The tunable redox properties of substituted bipyridines like this compound make them valuable components in the design of electroactive materials. The ability to accept electrons at specific potentials allows for their use in various applications.

Furthermore, the strong electron-accepting nature of this ligand makes it suitable for creating materials with interesting electronic and optical properties. When complexed with metal ions, the resulting materials can exhibit metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions, and thus the color and photophysical properties of the material, can be tuned by the substituents on the bipyridine ligand. These properties are relevant for the development of electrochromic devices, where a material changes color upon the application of an electrical potential.

Photophysical Properties and Luminescence Studies

Luminescence Characteristics and Emission Spectra

Specific luminescence and emission spectra for the free ligand 4-Chloro-4'-nitro-2,2'-bipyridine are not extensively documented in dedicated studies. Generally, simple bipyridine ligands exhibit fluorescence from π-π* transitions, but this is often weak. The presence of the nitro group, a known fluorescence quencher, is expected to significantly reduce or eliminate the luminescence of the free ligand through efficient non-radiative decay pathways.

In the context of metal complexes, particularly with transition metals like Ruthenium(II) or Iridium(III), the bipyridine ligand plays a central role in the complex's luminescent properties. The emission in such complexes typically does not originate from the ligand itself but from metal-to-ligand charge-transfer (MLCT) excited states. For instance, in platinum(II) complexes, the emission color can be controlled by intra- and inter-molecular interactions, leading to a wide range of emission maxima. rsc.orgresearchgate.net For example, different polymorphs and solvates of tartrate-bridged dinuclear platinum(II) bipyridine complexes exhibit emission maxima ranging from 535 nm to 656 nm. rsc.orgresearchgate.net Similarly, the emission of a platinum complex with a 4-(o-MeC6H4)pzbipy ligand was found to be highly dependent on the environment, with an emission maximum at 543 nm in dichloromethane (B109758) solution and shifting to 723 nm in the solid state at 80 K. researchgate.net

The emission spectra of related compounds are often broad and featureless in solution at room temperature, indicative of charge-transfer character. The chloro and nitro substituents on the bipyridine ligand would tune the energy of the π* acceptor orbitals, thereby shifting the emission wavelength of the corresponding metal complex.

Table 1: Emission Maxima (λem) for Various Substituted Bipyridine Metal Complexes This table presents data for related compounds to illustrate the influence of substitution and metal centers on luminescence, as specific data for this compound is not available.

| Complex | Solvent/State | Emission Maximum (λem) | Reference |

|---|---|---|---|

| [Pt{4-(o-MeC6H4)pzbipy}Cl]+ | Dichloromethane | 543 nm | researchgate.net |

| [Pt{4-(o-MeC6H4)pzbipy}Cl]SbF6 | Solid State (80 K) | 723 nm | researchgate.net |

| rac-[{PtII(4Me2bpy)}2(μ-tart)]·4H2O | Solid State | 573 nm | researchgate.net |

| rac-[{PtII(4Me2bpy)}2(μ-tart)]·4MeOH | Solid State | 650 nm | researchgate.net |

Excited State Lifetimes and Quantum Yields

Similar to emission spectra, data on the excited state lifetimes and quantum yields for the free this compound ligand are scarce. The nitro group is known to dramatically shorten excited-state lifetimes and reduce quantum yields in organic fluorophores. boisestate.edu For example, the introduction of a single nitro substituent to a bacteriochlorin (B1244331) molecule causes its singlet excited-state lifetime (τS1) to become very short (<200 ps) in a polar solvent, a significant decrease from the ~3 ns lifetime of the non-nitrated analogue. boisestate.edu This effect is attributed to the enhancement of non-radiative decay pathways like internal conversion.

In metal complexes, the story is more complex. While the free ligand may be non-emissive, its complexes can be highly luminescent. The quantum yield of [Ru(4,4'-dichloro-2,2'-bipy)3]Cl2 has been calculated and studied, indicating that chlorinated bipyridines can form emissive complexes. elsevierpure.com The excited-state lifetimes of these complexes are a key parameter for their application. For instance, the excited state lifetime of a platinum complex, [Pt{4-(o-MeC6H4)pzbipy}Cl]+, was measured to be 20 nanoseconds (ns) in fluid solution but increased to 1.3 microseconds (µs) in a frozen glass at 80 K. researchgate.net This highlights the strong influence of the environment and the nature of the excited state on the lifetime. In a series of ruthenium complexes, picosecond luminescence detection revealed very fast initial decay components of 3-5 picoseconds (ps), with longer-lived emission (>50 ps) also present in some cases. acadiau.ca

Table 2: Excited-State Lifetimes (τ) and Quantum Yields (Φ) of Related Compounds This table provides data for related compounds to illustrate general principles, as specific data for this compound is not available.

| Compound/Complex | Conditions | Excited-State Lifetime (τ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Nitro-substituted Bacteriochlorin | Polar Solvent | <200 ps | Not reported | boisestate.edu |

| [Pt{4-(o-MeC6H4)pzbipy}Cl]+ | Dichloromethane (RT) | 20 ns | Not reported | researchgate.net |

| [Pt{4-(o-MeC6H4)pzbipy}Cl]+ | Frozen Glass (77 K) | 11 µs | Not reported | researchgate.net |

| N-oxide-2,2′-bipyridine Bismuth Complex (Polymorph α) | Solid State | Not reported | up to 17% | rsc.org |

Mechanisms of Photoinduced Processes (e.g., MLCT, LLCT)

In metal complexes containing this compound, the dominant photoinduced processes are typically charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT): This is the most common emissive state in d6 metal complexes like Ru(II) and Ir(III). Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this transition, and thus the color of the emission, is highly tunable. The electron-withdrawing nitro and chloro groups on the bipyridine ligand lower the energy of its π* orbitals, which would typically lead to a red-shift (lower energy) of the MLCT emission compared to a complex with unsubstituted bipyridine. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, it's possible to have a transition where an electron moves from an orbital on one ligand to an orbital on another. In iridium(III) complexes, for example, emission can arise from an admixture of 3LLCT and 3MLCT excited states. acs.org

Intraligand Charge Transfer (ILCT): In some specifically designed ligands, photoexcitation can cause charge transfer from a donor part of the ligand to an acceptor part. For iridium(III) complexes with functionalized 2,2'-bipyridyl ligands, a low-energy absorption band can be ascribed to an ILCT transition. acs.org The binding of metal ions to the ligand can convert this non-emissive ILCT state to a highly emissive LLCT/MLCT state, causing a significant luminescence enhancement. acs.org

For a complex of this compound, the lowest lying excited state would almost certainly be of MLCT character, localized on this ligand due to the strongly electron-accepting nitro group.

Influence of Substitution Patterns on Photophysical Tuning

The substitution pattern is a powerful tool for tuning the photophysical properties of bipyridine-based systems.

Electron-Withdrawing Groups (EWGs): The nitro group (NO2) is a strong EWG. Placing it on the bipyridine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily located on the bipyridine ligand. nih.govresearchgate.net This has several consequences:

It makes the ligand easier to reduce.

In metal complexes, it lowers the energy of the MLCT state, causing a red-shift in both absorption and emission spectra.

The 4- and 4,4'- positions are particularly effective for this tuning as they are in conjugation with the nitrogen atoms, allowing for strong electronic communication. nih.govresearchgate.net

Therefore, in this compound, both substituents work in concert to lower the energy of the ligand's π* orbitals, making it a potent π-acceptor ligand ideal for stabilizing low-lying MLCT states in metal complexes.

Photoisomerization Phenomena in Related Systems

Photoisomerization is a light-induced structural change between two isomers. While not extensively reported for this compound itself, related nitro-containing compounds exhibit this phenomenon.

Nitro-Nitrito Linkage Isomerization: A well-known process in coordination chemistry is the photoisomerization of a nitro group (M-NO2) to a nitrito group (M-O-N=O). nih.govresearchgate.net This reversible process can often be triggered by UV light in the solid state. The efficiency of this isomerization can be related to the "reaction cavity," or the free space around the nitro group in the crystal lattice. researchgate.net This phenomenon has been studied in cobalt(III) and platinum(II) complexes. nih.govresearchgate.netresearchgate.net

Photochromism of Nitrobenzylpyridines: Compounds like 2-(2,4-dinitrobenzyl)pyridine (B72581) are classic examples of photochromic systems. sigmaaldrich.com UV irradiation induces an intramolecular proton transfer from the benzylic carbon to a nitro-group oxygen, forming a colored aci-nitro acid intermediate (a nitronic acid). This process is typically reversible, either thermally or by irradiation with visible light.

Given these precedents, it is conceivable that metal complexes of this compound could potentially undergo nitro-nitrito linkage photoisomerization, although this would need to be verified experimentally.

Catalytic Applications of 4 Chloro 4 Nitro 2,2 Bipyridine Complexes Non Biological

Ligand Role in Transition-Metal Catalysis

A comprehensive search for the use of 4-Chloro-4'-nitro-2,2'-bipyridine as a ligand in transition-metal catalysis did not yield specific research findings. In principle, the 2,2'-bipyridine (B1663995) core of this molecule is an excellent chelating ligand for a wide variety of transition metals, including ruthenium, cobalt, copper, and iron. nih.govnih.govnih.gov The electronic properties of the ligand, which are crucial for the stability and reactivity of the resulting metal complex, are modulated by its substituents. The presence of a chloro group (an electron-withdrawing group) and a nitro group (a strong electron-withdrawing group) on the bipyridine frame would significantly influence the electron density at the metal center. This modification can impact the redox potential of the complex and its subsequent catalytic activity. However, no studies detailing these effects or specific catalytic applications for this compound have been reported.

Photoredox Catalysis and Electron Transfer Reactions

There are no specific reports on the application of this compound complexes in photoredox catalysis. Generally, transition metal complexes with bipyridine ligands, such as those of Ruthenium(II) and Iridium(III), are workhorses in this field. bldpharm.com These complexes can absorb visible light to reach an excited state, transforming them into potent single-electron transfer (SET) agents. bldpharm.com This allows them to initiate reactions by oxidizing or reducing organic substrates. bldpharm.com

The substituents on the bipyridine ligand are critical for tuning the photophysical and electrochemical properties of the catalyst. For instance, electron-withdrawing groups can make the complex more oxidizing in its excited state. While the chloro and nitro groups on this compound would be expected to heavily influence these properties, no experimental data on its use as a photoredox catalyst are available.

Asymmetric Catalysis using Chiral Derivatives

No chiral derivatives of this compound or their use in asymmetric catalysis have been described in the scientific literature. Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction, producing one enantiomer of a product in excess over the other. Chiral bipyridines are a well-established class of ligands for achieving high enantioselectivity in a range of transformations. matrix-fine-chemicals.com Chirality can be introduced through various strategies, such as attaching chiral groups to the bipyridine backbone or creating atropisomers. While this is a major area of research for the bipyridine ligand class, it has not been extended to this compound.

Polymerization Reactions (e.g., CO and styrene (B11656) copolymerization)

Specific research detailing the use of this compound complexes as catalysts for polymerization reactions, including the copolymerization of carbon monoxide and styrene, could not be found. However, metal complexes containing substituted bipyridine ligands are known to be active in various polymerization processes. For example, copper complexes with 4,4'-disubstituted-2,2'-bipyridine ligands have been studied for atom transfer radical polymerization (ATRP). nih.gov In that study, a bipyridine ligand with a chloro substituent was found to result in a slower polymerization rate compared to those with electron-donating groups, highlighting the significant electronic influence of the ligand on the catalytic activity. nih.gov

Below is a table showing the effect of different substituents on the polymerization rate in a related system, illustrating the principles that would apply to this compound, though no specific data exists for it.

| Substituent (R) on 4,4'-R-bpy | Polymerization Rate | Catalyst Activity |

| (Me)₂N (Electron Donating) | Fastest | Highest |

| MeO (Electron Donating) | Fast | High |

| H (Neutral) | Moderate | Moderate |

| Cl (Electron Withdrawing) | Slowest | Lowest |

| This table is based on data for 4,4'-disubstituted bipyridines in ATRP of methyl acrylate (B77674) and illustrates general electronic effects. nih.gov No direct data for this compound is available. |

Activation of Organic Substrates (e.g., chlorosilanes)

There is no published research on the use of this compound complexes for the activation of organic substrates like chlorosilanes. The activation of such substrates often involves nucleophilic catalysis, where a Lewis base activates the substrate towards reaction. Chiral N-monoxides of bipyridines have been successfully used as organocatalysts for the enantioselective allylation of aldehydes with allyltrichlorosilane. In these cases, the bipyridine N-oxide coordinates to the silicon atom, activating the reagent for nucleophilic attack. While the nitrogen atoms on this compound could potentially play a similar role, the strong electron-withdrawing nature of the nitro and chloro groups would significantly decrease the nucleophilicity of the nitrogen atoms, likely rendering the compound ineffective for this specific type of activation. No experimental studies have been conducted to confirm or deny this hypothesis.

Mechanism of Catalytic Action and Catalyst Regeneration

Given the absence of any reported catalytic applications for this compound, there are no studies on its mechanism of catalytic action or catalyst regeneration. Mechanistic studies for related bipyridine complexes in photoredox catalysis often involve tracking the catalyst through its various oxidation states (e.g., Ru(II) to Ru(I) and back to Ru(II)) using spectroscopic and electrochemical methods. bldpharm.com The catalytic cycle's efficiency and the pathways for catalyst regeneration are highly dependent on the ligand's electronic and steric properties. The specific influence of the 4-chloro and 4'-nitro substituents on these fundamental steps remains uninvestigated.

Applications in Advanced Materials Science

Integration into Functional Molecules and New Material Development

The functionalization of bipyridine scaffolds is a key strategy in the development of new materials with tailored properties. The presence of a reactive chloro group and an electron-withdrawing nitro group on the 2,2'-bipyridine (B1663995) core of 4-Chloro-4'-nitro-2,2'-bipyridine suggests its utility as a versatile building block. The chloro substituent can serve as a site for further chemical modification through nucleophilic substitution reactions, allowing for the covalent integration of this ligand into larger molecular or polymeric architectures. This could lead to the creation of new functional molecules with specific optical, electronic, or catalytic properties. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic characteristics of the bipyridine system, which is a critical aspect in the design of materials for electronic and optoelectronic applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bipyridine ligands are fundamental components in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.comresearchgate.net These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating extended one-, two-, or three-dimensional networks. The nitrogen atoms of the bipyridine unit in this compound can chelate to metal centers, acting as a node in the framework. The chloro and nitro groups would then be exposed within the pores or on the surface of the resulting coordination polymer or MOF, imparting specific chemical functionality. For instance, the nitro groups could enhance the adsorption of certain molecules through electrostatic interactions, while the chloro groups could serve as post-synthetic modification sites to introduce other functional moieties. While general principles of MOF and coordination polymer design using functionalized bipyridines are well-established, specific examples employing this compound as the primary ligand are not described in the available literature.

Electroactive Compounds for Energy Storage (e.g., flow batteries)

Bipyridine derivatives, particularly viologens (N,N'-disubstituted 4,4'-bipyridines), are well-known for their electroactive properties and have been investigated for applications in energy storage devices like flow batteries. nih.gov The redox activity of the bipyridine unit allows for reversible electron transfer processes, which is the fundamental principle behind their use as anolytes or catholytess. The electron-withdrawing nature of the nitro group in this compound would be expected to significantly impact its redox potentials, potentially making it a suitable candidate for high-voltage energy storage materials. However, specific electrochemical studies and performance data for this compound in energy storage applications are currently not reported in the scientific literature.

Luminescent Materials and Sensors (excluding biomolecular sensors)

The bipyridine moiety is a common chromophore and is frequently incorporated into luminescent materials and sensors. nih.gov Coordination of bipyridine ligands to metal ions, particularly lanthanides, can lead to the formation of highly luminescent complexes. The photophysical properties of such complexes are highly dependent on the substituents on the bipyridine ring. The nitro group in this compound, being a strong electron-withdrawing group, could act as a quencher of luminescence or, conversely, be part of a system designed for "turn-off" or "turn-on" sensing mechanisms for the detection of specific analytes. The development of luminescent sensors for various small molecules and ions is an active area of research, but to date, no studies have been published that specifically utilize this compound for non-biomolecular sensing applications.

Components in Supramolecular Chemistry and Architecture

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Bipyridines are excellent building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. nih.govresearchgate.netrsc.org The specific functional groups on this compound would direct its self-assembly into predictable supramolecular architectures. The nitro group can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking. The chloro group could also participate in halogen bonding, another important non-covalent interaction. While the principles of supramolecular assembly using functionalized bipyridines are well-understood, there are no specific examples of supramolecular structures based on this compound in the current body of scientific literature.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Ground State Properties

DFT calculations are fundamental to understanding the intrinsic properties of a molecule in its electronic ground state.

Geometric Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometric optimization. For 4-Chloro-4'-nitro-2,2'-bipyridine, this would involve calculating the total energy of the molecule for various spatial arrangements of its atoms and identifying the geometry with the minimum energy.

Key parameters that would be determined include:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, N-O).

Bond angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-C).

A conformational analysis would also be essential to explore the rotational barrier between the two pyridine (B92270) rings and to identify the most stable conformer (typically either cis or trans). This information is vital for understanding how the molecule might behave in different chemical environments.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C2-C2' Bond Length (Å) | Data not available |

| C4-Cl Bond Length (Å) | Data not available |

| C4'-N Bond Length (Å) | Data not available |

| Inter-ring Dihedral Angle (°) | Data not available |

Note: The values in this table are placeholders and would need to be calculated through DFT simulations.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations provide a detailed picture of the electronic distribution within the molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the molecule's electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. It provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive and more easily excited. For this compound, the electron-withdrawing nitro group and the chloro substituent would be expected to significantly influence the energies of these orbitals compared to the unsubstituted 2,2'-bipyridine (B1663995).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The values in this table are placeholders and require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT describes the ground state, TD-DFT is used to investigate the properties of a molecule in its electronically excited states, which is crucial for understanding its photophysical behavior (i.e., how it interacts with light).

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectrum of a molecule, which corresponds to the wavelengths of light it absorbs to move from the ground state to an excited state. The calculated absorption maxima (λmax) can be directly compared with experimental UV-Visible spectroscopy data.

Furthermore, by optimizing the geometry of the molecule in its first excited state, TD-DFT can also be used to predict its emission spectrum (fluorescence or phosphorescence), which occurs when the molecule relaxes from the excited state back to the ground state.

Characterization of Excited State Nature (e.g., MLCT, LLCT)

A key output of TD-DFT analysis is the characterization of the electronic transitions. This involves identifying which orbitals are involved in the excitation. For a molecule like this compound, which is often used as a ligand in metal complexes, understanding the nature of its electronic transitions is particularly important. The transitions could be:

Ligand-Centered (LC): Involving orbitals located primarily on the bipyridine ligand itself (e.g., π → π* transitions).

Metal-to-Ligand Charge Transfer (MLCT): In a metal complex, an electron moves from a metal-based orbital to a ligand-based orbital.

Ligand-to-Ligand Charge Transfer (LLCT): In a complex with multiple ligands, an electron moves from one ligand to another.

The presence of the nitro group, a strong electron-withdrawing group, could facilitate intramolecular charge transfer (ICT) transitions within the ligand itself upon excitation.

Molecular Dynamics Simulations for Ligand Flexibility and Complex Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation would treat the atoms and bonds as a classical system of interacting particles and solve Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Assessing Ligand Flexibility: Understanding the range of conformations the ligand can adopt in solution, including the rotation around the inter-ring bond and the flexibility of the nitro group.

Computational Studies of Redox Potentials and pKa Values

There are no available computational studies in the searched literature that specifically report on the redox potentials or pKa values of this compound. General computational methodologies, such as density functional theory (DFT), are commonly employed to predict these properties for related compounds like substituted cobalt bipyridine complexes and various pyridine derivatives. These studies indicate that electron-withdrawing groups, such as the nitro group, and halogen substituents, like chlorine, significantly influence the electronic structure and, consequently, the redox and acidity constants of the bipyridine framework. However, without specific calculations for this compound, any discussion would remain purely speculative.

Quantitative Structure-Property Relationship (QSPR) Studies

No quantitative structure-property relationship (QSPR) studies with a specific focus on or inclusion of this compound were identified in the conducted literature search. QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. While numerous QSPR studies have been performed on various classes of chemical compounds, including some heterocyclic systems, none have been found to incorporate this compound into their datasets or model development.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of functionalized bipyridines exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 4-Chloro-4'-nitro-2,2'-bipyridine and its derivatives. nih.govacs.org Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: Developing more active and robust palladium catalysts for Suzuki and Sonogashira coupling reactions at the chloro position will enable the introduction of a wide array of functional groups. nih.govelsevierpure.com Research into ligands that promote high yields and selectivity, even with challenging substrates, is a priority. researchgate.net

Solid-Phase Synthesis: Expanding solid-phase synthesis methodologies could facilitate the rapid generation of libraries of bipyridine derivatives for high-throughput screening in various applications. acs.org